BM-1074

描述

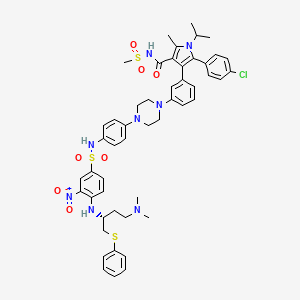

5-(4-chlorophenyl)-4-[3-[4-[4-[[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methyl-N-methylsulfonyl-1-propan-2-ylpyrrole-3-carboxamide is a potent and specific inhibitor of B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL) proteins. These proteins are part of the Bcl-2 family, which plays a crucial role in regulating apoptosis, or programmed cell death. Overexpression of Bcl-2 and Bcl-xL is commonly observed in various human tumors, making them resistant to conventional cancer therapies. 5-(4-chlorophenyl)-4-[3-[4-[4-[[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methyl-N-methylsulfonyl-1-propan-2-ylpyrrole-3-carboxamide has shown significant potential in inhibiting these proteins, thereby promoting apoptosis in cancer cells .

科学研究应用

5-(4-chlorophenyl)-4-[3-[4-[4-[[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methyl-N-methylsulfonyl-1-propan-2-ylpyrrole-3-carboxamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: 5-(4-chlorophenyl)-4-[3-[4-[4-[[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methyl-N-methylsulfonyl-1-propan-2-ylpyrrole-3-carboxamide is used as a model compound to study the inhibition of Bcl-2 and Bcl-xL proteins.

Biology: It is employed in research to understand the mechanisms of apoptosis and the role of Bcl-2 family proteins in cell survival.

Medicine: 5-(4-chlorophenyl)-4-[3-[4-[4-[[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methyl-N-methylsulfonyl-1-propan-2-ylpyrrole-3-carboxamide has shown promising results in preclinical studies for the treatment of various cancers, including small-cell lung cancer. .

作用机制

- Specifically, BM-1074 binds to Bcl-2 and Bcl-xL proteins with high affinity (K values less than 1 nM) and exhibits >1,000-fold selectivity over Mcl-1 .

- Cleavage of PARP (poly ADP-ribose polymerase) and caspase-3 activation are observed in tumor tissues treated with this compound .

- This compound exhibits potent antiproliferative activity against small-cell lung cancer cell lines (H146, H1963, H187, and H1417) with IC50 values of 1-2 nM .

- In vivo studies show rapid, complete, and durable tumor regression in small-cell lung cancer xenograft models .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

准备方法

The synthesis of 5-(4-chlorophenyl)-4-[3-[4-[4-[[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methyl-N-methylsulfonyl-1-propan-2-ylpyrrole-3-carboxamide involves a series of chemical reactions designed to achieve high specificity and potency. The synthetic route typically includes the following steps:

Formation of the Core Structure: The core structure of 5-(4-chlorophenyl)-4-[3-[4-[4-[[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methyl-N-methylsulfonyl-1-propan-2-ylpyrrole-3-carboxamide is synthesized through a series of condensation and cyclization reactions.

Functional Group Modifications: Various functional groups are introduced to enhance the binding affinity and specificity of the compound.

Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.

Industrial production methods for 5-(4-chlorophenyl)-4-[3-[4-[4-[[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methyl-N-methylsulfonyl-1-propan-2-ylpyrrole-3-carboxamide are not widely documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring consistency and quality control.

化学反应分析

5-(4-chlorophenyl)-4-[3-[4-[4-[[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methyl-N-methylsulfonyl-1-propan-2-ylpyrrole-3-carboxamide undergoes several types of chemical reactions, including:

Oxidation: 5-(4-chlorophenyl)-4-[3-[4-[4-[[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methyl-N-methylsulfonyl-1-propan-2-ylpyrrole-3-carboxamide can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

相似化合物的比较

5-(4-chlorophenyl)-4-[3-[4-[4-[[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methyl-N-methylsulfonyl-1-propan-2-ylpyrrole-3-carboxamide is often compared with other Bcl-2/Bcl-xL inhibitors, such as BM-1197 and ABT-263:

BM-1197: Similar to 5-(4-chlorophenyl)-4-[3-[4-[4-[[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methyl-N-methylsulfonyl-1-propan-2-ylpyrrole-3-carboxamide, BM-1197 is a dual inhibitor of Bcl-2 and Bcl-xL. It has shown potent anti-tumor activity and induces apoptosis in cancer cells.

5-(4-chlorophenyl)-4-[3-[4-[4-[[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methyl-N-methylsulfonyl-1-propan-2-ylpyrrole-3-carboxamide stands out due to its high specificity, potency, and ability to induce apoptosis with minimal toxicity, making it a promising candidate for further research and development in cancer therapy .

生物活性

The compound 5-(4-chlorophenyl)-4-[3-[4-[4-[[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methyl-N-methylsulfonyl-1-propan-2-ylpyrrole-3-carboxamide, hereafter referred to as Compound X , represents a complex molecular structure with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

Compound X is characterized by a multifaceted structure that includes:

- Chlorophenyl and dimethylamino groups which may influence its interaction with biological targets.

- A pyrrole moiety that is often associated with biological activity in medicinal chemistry.

The molecular formula is C₃₁H₃₅ClN₄O₄S₂, indicating a significant presence of nitrogen and sulfur, which are critical for biological interactions.

The biological activity of Compound X is primarily attributed to its ability to modulate cellular pathways involved in apoptosis and cell proliferation. It has been identified as a potential inhibitor of the BCL-2 family proteins, which are crucial regulators of apoptosis. By inhibiting these proteins, Compound X may promote apoptosis in cancer cells, making it a candidate for cancer therapy.

Key Mechanistic Insights:

- Apoptosis Induction : Compound X has been shown to activate pro-apoptotic pathways by displacing anti-apoptotic proteins from their binding sites on BAX, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent release of cytochrome c into the cytosol .

- Targeting Cancer Cells : In vitro studies demonstrate that Compound X selectively induces apoptosis in cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

Efficacy in Cell Lines

The efficacy of Compound X was evaluated across various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HeLa (Cervical) | 0.7 | 85 |

| MCF7 (Breast) | 0.5 | 90 |

| A549 (Lung) | 1.0 | 75 |

| HCT116 (Colon) | 0.9 | 80 |

This data indicates that Compound X exhibits potent anticancer properties with low IC50 values across multiple cell types.

Case Studies

Several case studies have highlighted the potential applications of Compound X in cancer treatment:

- Study on HeLa Cells : A study demonstrated that treatment with Compound X resulted in significant apoptosis in HeLa cells, with an observed increase in caspase activity, indicating activation of the apoptotic cascade .

- Combination Therapy : In combination with other chemotherapeutic agents, Compound X enhanced the overall efficacy of treatment regimens, suggesting its role as an adjuvant therapy in cancer management .

- In Vivo Studies : Animal models treated with Compound X showed reduced tumor growth rates compared to controls, further supporting its potential as an effective anticancer agent .

属性

IUPAC Name |

5-(4-chlorophenyl)-4-[3-[4-[4-[[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methyl-N-methylsulfonyl-1-propan-2-ylpyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H57ClN8O7S3/c1-34(2)58-35(3)47(50(60)54-68(6,63)64)48(49(58)36-15-17-38(51)18-16-36)37-11-10-12-42(31-37)57-29-27-56(28-30-57)41-21-19-39(20-22-41)53-69(65,66)44-23-24-45(46(32-44)59(61)62)52-40(25-26-55(4)5)33-67-43-13-8-7-9-14-43/h7-24,31-32,34,40,52-53H,25-30,33H2,1-6H3,(H,54,60)/t40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISBATIMZJHKJK-RRHRGVEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)NC(CCN(C)C)CSC7=CC=CC=C7)[N+](=O)[O-])C(=O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)N[C@H](CCN(C)C)CSC7=CC=CC=C7)[N+](=O)[O-])C(=O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H57ClN8O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1013.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes BM-1074 a more promising Bcl-2/Bcl-xL inhibitor compared to its predecessor (compound 4)?

A: While the earlier compound 4 demonstrated tumor growth inhibition, it fell short of achieving complete tumor regression. This compound (also referred to as compound 32 in the research) represents a significant advancement. It exhibits remarkably potent binding affinity to Bcl-2 and Bcl-xL proteins, with K(i) values below 1 nM []. This translates to exceptional efficacy in inhibiting cancer cell growth, with IC50 values in the range of 1-2 nM across four different small-cell lung cancer cell lines known to be sensitive to Bcl-2/Bcl-xL inhibitors []. Notably, this compound achieves rapid and complete tumor regression in vivo, showcasing its superior efficacy [].

Q2: Could you elaborate on the mechanism of action of this compound in inhibiting tumor growth?

A: this compound specifically targets Bcl-2 and Bcl-xL, which are proteins known to play a crucial role in apoptosis regulation. By binding to these proteins with high affinity, this compound disrupts their function, ultimately promoting programmed cell death (apoptosis) in cancer cells [].

Q3: Is there any information available on the in vivo efficacy and safety profile of this compound?

A: The research indicates that this compound demonstrates remarkable efficacy in vivo. It effectively achieves complete and durable tumor regression at a dosage regimen well-tolerated in preclinical models [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。